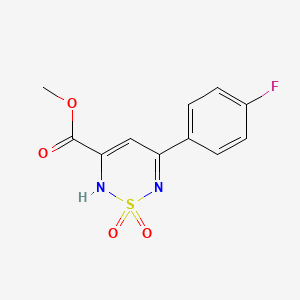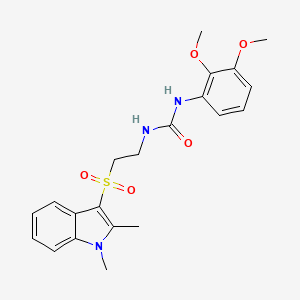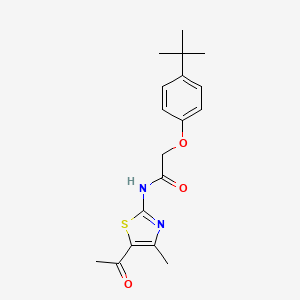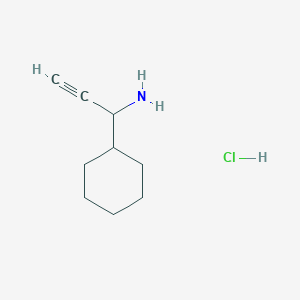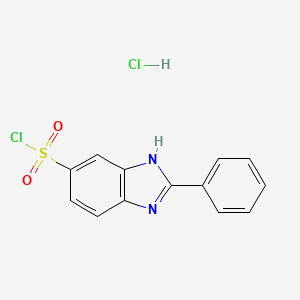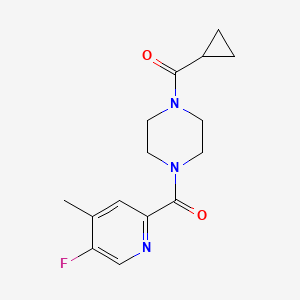
1-Cyclopropanecarbonyl-4-(5-fluoro-4-methylpyridine-2-carbonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropanecarbonyl-4-(5-fluoro-4-methylpyridine-2-carbonyl)piperazine, also known by its IUPAC name 1-(cyclopropylcarbonyl)-4-(4-fluorophenyl)piperazine , is a chemical compound with the molecular formula C₁₄H₁₇FN₂O . It falls within the class of piperazine derivatives and exhibits interesting pharmacological properties .
Synthesis Analysis
The synthesis of this compound involves the reaction of a cyclopropanecarbonyl group with a 4-(5-fluoro-4-methylpyridine-2-carbonyl)piperazine moiety. While detailed synthetic routes may vary, the overall process aims to introduce the cyclopropanecarbonyl functionality onto the piperazine scaffold. Researchers have explored various synthetic methods, including cyclization reactions and carbonylation processes .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperazine ring with a cyclopropanecarbonyl group attached to one nitrogen atom and a 4-(5-fluoro-4-methylpyridine-2-carbonyl) substituent on another nitrogen atom. The presence of the fluorine atom and the methyl group in the pyridine ring contributes to its unique properties .
Chemical Reactions Analysis
This compound may participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and amide bond formations. Researchers have investigated its reactivity profile to understand its potential applications in medicinal chemistry .
Physical and Chemical Properties Analysis
Safety and Hazards
1-Cyclopropanecarbonyl-4-(5-fluoro-4-methylpyridine-2-carbonyl)piperazine should be handled with care due to its potential health hazards. It is essential to follow safety protocols, including wearing appropriate protective gear and working in a well-ventilated area. Detailed safety information can be found in the provided Material Safety Data Sheet (MSDS) .
Propriétés
IUPAC Name |
cyclopropyl-[4-(5-fluoro-4-methylpyridine-2-carbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O2/c1-10-8-13(17-9-12(10)16)15(21)19-6-4-18(5-7-19)14(20)11-2-3-11/h8-9,11H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJNSGAYWQSICR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1F)C(=O)N2CCN(CC2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(2H-1,3-benzodioxol-5-yl)-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2960734.png)
![4-methyl-N-[4-(pyrrolidin-1-yl)benzyl]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B2960736.png)
![ethyl 1-(4-methylphenyl)-6-oxo-4-({[4-(propan-2-yl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2960740.png)
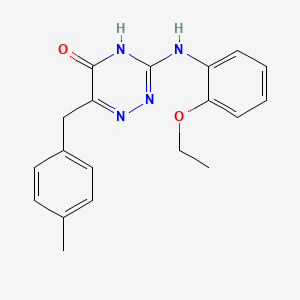
![(E)-3-(4-benzylpiperazin-1-yl)-2-cyano-N-[(4-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2960742.png)
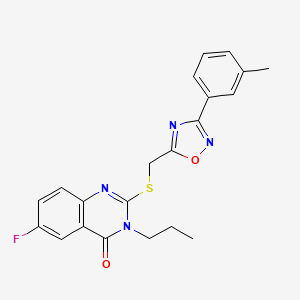
![1-(3,5-Dimethylpiperidin-1-yl)-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone](/img/structure/B2960744.png)

